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Executive Summary: Acute Myeloid Leukemia (AML) with Mixed-Lineage Leukemia (MLL) gene
rearrangements is an aggressive hematologic malignancy with a poor prognosis. A critical
dependency in this leukemia subtype is the chromatin reader protein Eleven-nineteen leukemia
(ENL), which recognizes acetylated histone marks via its YEATS domain to drive oncogenic
gene expression. TDI-11055 is a potent, selective, and orally bioavailable small-molecule
inhibitor designed to target the ENL YEATS domain. By competitively blocking the interaction
between ENL and acylated histones, TDI-11055 displaces ENL and its associated
transcriptional machinery from chromatin. This leads to the suppression of key leukemogenic
genes, such as MYC and HOXA®9, inducing cellular differentiation and potently inhibiting
leukemia progression in both in vitro and in vivo models of MLL-rearranged and NPM1-mutated
AML. This document provides a comprehensive technical overview of TDI-11055, including its
mechanism of action, quantitative efficacy data, and detailed experimental protocols for its
evaluation.

Introduction: Targeting ENL in MLL-rearranged
Leukemia

MLL-rearranged (MLL-r) leukemias are characterized by chromosomal translocations involving
the KMT2A (MLL1) gene.[1] The resulting MLL fusion proteins are potent oncogenic drivers that
require co-factors to activate target genes essential for leukemogenesis.[2][3] One such
essential co-factor is the ENL protein.[1] ENL contains a YEATS domain that functions as an
epigenetic "reader," specifically recognizing acetylated lysine residues on histone tails.[1][4]
Upon binding to these acetylation marks, ENL recruits transcriptional elongation complexes,
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including the Super Elongation Complex (SEC) and DOTLL, to the promoters of target genes,
driving their expression.[1][4] In MLL-r and NPM1-mutated AML, wild-type ENL is essential for
maintaining the oncogenic transcriptional program.[1][5] Therefore, inhibiting the reader
function of the ENL YEATS domain presents a promising therapeutic strategy for these
molecularly defined AML subsets.[4][5]

TDI-11055: A Potent and Selective ENL YEATS
Inhibitor

TDI-11055 was developed through structure-guided optimization of a previously reported
chemical probe, SGC-IMLLT.[4][6] The goal was to improve drug-like properties, particularly
metabolic stability and oral bioavailability, to enable robust in vivo studies.[4][7] The resulting
compound, TDI-11055, is a potent and orally bioavailable inhibitor that effectively displaces
ENL from chromatin by blocking its YEATS domain from interacting with acylated histones.[5][8]

Mechanism of Action

TDI-11055 functions as a competitive inhibitor, binding directly to the acyl-lysine binding pocket
within the ENL YEATS domain.[4][6] This direct binding prevents ENL from recognizing
acetylated histones on chromatin.[5] As a consequence, ENL and the transcriptional machinery
it recruits are displaced from the promoters of key oncogenic genes.[1][4] This leads to a rapid
decrease in transcription elongation, suppression of critical AML driver genes like MYC, MYB,
and the HOXA cluster, and subsequent induction of myeloid differentiation and apoptosis in
sensitive leukemia cells.[4][9]
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1. Transduction
Lentiviral sgRNA library transduced
into Cas9-expressing MV4;11 cells
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2. Baseline Sample
Collect T-initial sample
after selection

:

3. Treatment Phase
Culture cells with either
DMSO (Control) or TDI-11055

:

4. Final Sample
Collect T-final sample
after ~14 days

l

5. Sequencing
Extract genomic DNA, amplify
sgRNA cassettes, and perform
deep sequencing

;

6. Analysis
Identify sgRNAs enriched in the
TDI-11055 arm vs. DMSO arm

:

Result: Enriched sgRNAs
targeting the ENL YEATS domain
confer drug resistance

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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